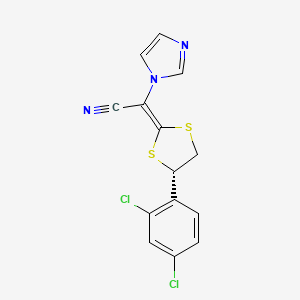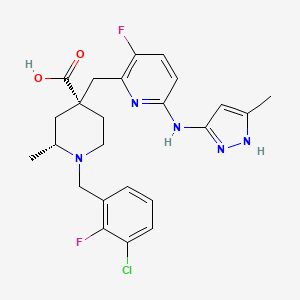
LY3295668
概要
説明
LY3295668は、オーロラキナーゼAの選択的阻害剤であり、細胞分裂において重要な役割を果たすタンパク質キナーゼです。オーロラキナーゼAは、有糸分裂紡錘体の形成と安定性を調節します。 オーロラキナーゼAの過剰発現は、しばしば腫瘍形成と関連付けられており、がん治療の標的として注目されています .
科学的研究の応用
LY3295668 has shown significant potential in preclinical and clinical studies for the treatment of various cancers. It has demonstrated efficacy in inhibiting the growth of a broad panel of cancer cell lines, including small-cell lung cancer and breast cancer cells . The compound has also been evaluated in xenograft and patient-derived tumor models, where it has shown tumor growth arrest or regression . Additionally, this compound is being investigated for its potential use in combination with standard-of-care agents to enhance therapeutic outcomes .
作用機序
LY3295668は、オーロラキナーゼAを選択的に阻害することで効果を発揮し、有糸分裂紡錘体の形成と安定性を阻害します。 この阻害は、有糸分裂停止とそれに続くがん細胞のアポトーシスをもたらします . この化合物は、S期におけるDNA損傷と有糸分裂における細胞周期ブロックを含む二重の作用機序を持っています . これらの複合的な作用により、がん細胞のthis compoundに対する感受性が高まります .
準備方法
LY3295668の合成は、重要な中間体の調製と最終的なカップリング反応を含む複数のステップで構成されます。特定の合成経路と反応条件は、機密情報であり、公には詳細に開示されていません。 this compoundは、オーロラキナーゼAに対する高い選択性と効力を保証する一連の化学反応によって製造されていることが知られています .
化学反応の分析
LY3295668は、さまざまな化学反応を受け、主にオーロラキナーゼAとの相互作用に焦点を当てています。 この化合物は、Thr288でのオーロラキナーゼAの自己リン酸化を阻害するように設計されており、がん細胞における有糸分裂停止とアポトーシスを引き起こします . これらの反応で使用される一般的な試薬と条件には、ATP競合的阻害剤とキナーゼ活性を評価するための細胞ベースのアッセイが含まれます . これらの反応から生成される主な生成物は、リン酸化および非リン酸化型オーロラキナーゼAです .
科学研究への応用
This compoundは、さまざまな癌の治療のために、前臨床試験および臨床試験で大きな可能性を示しています。 この化合物は、小細胞肺がんや乳がん細胞など、幅広いがん細胞株の増殖を阻害する有効性を示しています . また、異種移植片および患者由来腫瘍モデルでも評価されており、腫瘍増殖の停止または縮小を示しています . さらに、this compoundは、標準的な治療薬との併用による治療効果の向上を目指して、研究されています .
類似化合物との比較
特性
IUPAC Name |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZZYYQTCPEAS-OYLFLEFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919888-06-4 | |
| Record name | AK-01 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919888064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AK-01 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WX8O5XV4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of LY3295668 and how does it exert its effects?
A1: this compound is a highly selective, reversible, ATP-competitive inhibitor of AURKA. [, , , ] It binds to the ATP-binding site of AURKA, preventing its phosphorylation and kinase activity. [, ] This inhibition disrupts critical mitotic processes like centrosome maturation, mitotic spindle formation, and spindle checkpoint activation, leading to mitotic arrest and apoptosis in cancer cells. [, , ]
Q2: How does this compound's selectivity for AURKA over AURKB influence its effects?
A2: this compound demonstrates over 1000-fold selectivity for AURKA over AURKB. [, , ] This selectivity is crucial as AURKB inhibition primarily induces polyploidy from cytokinesis failure, which can be epistatic to the mitotic arrest caused by AURKA inhibition. [] By selectively targeting AURKA, this compound promotes mitotic arrest and apoptosis without the undesirable effects of AURKB inhibition like aneuploidy. []
Q3: Beyond mitotic arrest, does this compound affect other cellular processes?
A3: Research suggests that this compound might induce DNA damage in S-phase prior to mitotic block. [] This DNA damage, particularly in MYC-driven tumors like neuroblastoma, could be linked to this compound's interference with AURKA's control of MYC-dependent transcription during S-phase. [] This dual mechanism of action, combining S-phase DNA damage and mitotic arrest, contributes to the compound's efficacy in preclinical models. []
Q4: How does this compound impact the tumor suppressor gene RB1?
A4: Studies have identified a synthetic lethal interaction between AURKA inhibition and loss-of-function mutations in the RB1 tumor suppressor gene. [] this compound exhibited strong cytotoxicity in RB1-deficient cancer cells, suggesting a therapeutic opportunity for RB1-deficient malignancies. [, ] Research suggests that a primed spindle assembly checkpoint (SAC) in RB1-deficient cells creates a unique dependency on AURKA for mitotic exit and survival, rendering them vulnerable to AURKA inhibition by this compound. []
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is orally bioavailable and exhibits rapid absorption, with peak concentrations achieved within 1-2 hours after administration. [] It follows a two-compartment pharmacokinetic model with a half-life of approximately 21 hours, reaching steady-state within 4-5 days of twice-daily dosing. []
Q6: Does this compound achieve therapeutically relevant concentrations in tumor tissues?
A6: Studies in patient-derived xenograft (PDX) models of glioblastoma demonstrate that this compound reaches pharmacologically relevant unbound concentrations in tumor tissues. [] The median unbound concentration in tumor tissue was found to be significantly higher than its biochemical IC50 for AURKA inhibition. []
Q7: How do this compound plasma concentrations relate to its target engagement and efficacy?
A7: Preclinical pharmacokinetic-pharmacodynamic (PK-PD) models have linked this compound plasma concentrations to its efficacy. [] In these models, sustained inhibition of AURKA phosphorylation (pAURKA) over an extended period was crucial for efficacy. [] The minimum plasma concentrations required for sustained pAURKA inhibition were determined and used to estimate efficacious dose ranges in humans. []
Q8: Has this compound demonstrated anti-tumor efficacy in preclinical models?
A8: this compound has shown promising anti-tumor activity in various preclinical models, including cell lines and xenograft models of small cell lung cancer, [] breast cancer, [, ] neuroblastoma, [] and glioblastoma. [] It effectively inhibits tumor growth and induces tumor regression, both as a single agent and in combination with standard-of-care therapies. [, , , , ]
Q9: Are there specific cancer types where this compound exhibits enhanced efficacy?
A9: Preclinical studies suggest enhanced sensitivity to this compound in tumors driven by MYCN amplification, such as neuroblastoma. [] Additionally, RB1-deficient cancers also exhibit increased susceptibility to this compound. []
Q10: What is the efficacy of this compound in combination therapies?
A10: this compound demonstrates synergistic effects when combined with radiotherapy in preclinical models of glioblastoma, leading to prolonged survival compared to either therapy alone. [] Furthermore, it shows promising synergistic activity with venetoclax (a BCL2 inhibitor) in MYCN-amplified neuroblastoma models, resulting in tumor regressions. [, ]
Q11: What is the current status of this compound in clinical trials?
A11: this compound has been evaluated in Phase I/II clinical trials in patients with advanced solid tumors, including neuroblastoma. [, ] These trials aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy of this compound as a single agent and in combination with other therapies. [, , , ]
Q12: What is the MTD of this compound established in clinical trials?
A12: Phase I clinical trials identified the MTD of this compound as 25 mg twice daily (BID). [] This dose was found to be well-tolerated in patients with locally advanced or metastatic solid tumors. []
Q13: Have any resistance mechanisms to this compound been identified?
A13: While specific resistance mechanisms to this compound are still under investigation, research suggests that alterations in AURKA itself or downstream signaling pathways could contribute to resistance. [, ] For instance, studies in hormone receptor-positive (HR+)/HER2- metastatic breast cancer suggest that amplification of AURKA, activating events in AKT1 and RAS, and biallelic RB1 disruption could potentially contribute to resistance to CDK4/6 inhibitors, a class of drugs that this compound has shown synergistic effects with. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


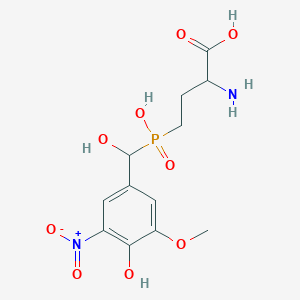

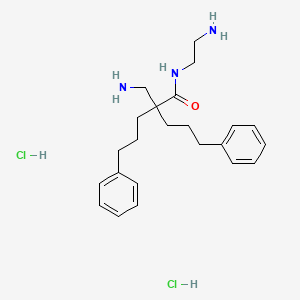
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)


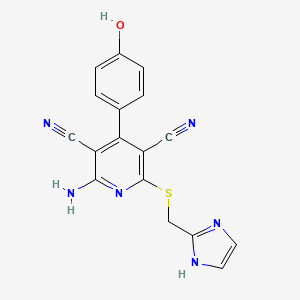
![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
